
Silane, 2,6-octadiene-1,8-diylbis[trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, 2,6-octadiene-1,8-diylbis[trimethyl-] is an organosilicon compound with the molecular formula C14H30Si2 It is characterized by the presence of two trimethylsilyl groups attached to a 2,6-octadiene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, 2,6-octadiene-1,8-diylbis[trimethyl-] typically involves the hydrosilylation of 2,6-octadiene with trimethylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Silane, 2,6-octadiene-1,8-diylbis[trimethyl-] follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or chromatography to remove any impurities.
化学反应分析
Types of Reactions
Silane, 2,6-octadiene-1,8-diylbis[trimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the double bonds in the octadiene backbone to single bonds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include silanol derivatives, reduced silanes, and substituted silanes, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry
In chemistry, Silane, 2,6-octadiene-1,8-diylbis[trimethyl-] is used as a precursor for the synthesis of more complex organosilicon compounds. It is also employed in the development of new materials with unique properties, such as enhanced thermal stability and mechanical strength.
Biology and Medicine
In biological and medical research, this compound is explored for its potential use in drug delivery systems and as a component in biocompatible materials. Its ability to form stable bonds with organic molecules makes it a valuable tool in the design of new therapeutic agents.
Industry
Industrially, Silane, 2,6-octadiene-1,8-diylbis[trimethyl-] is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its properties contribute to the durability and performance of these materials in various applications.
作用机制
The mechanism of action of Silane, 2,6-octadiene-1,8-diylbis[trimethyl-] involves its ability to form stable covalent bonds with other molecules. The trimethylsilyl groups can interact with various functional groups, facilitating the formation of new chemical bonds. This interaction is crucial in its applications in materials science and organic synthesis.
相似化合物的比较
Similar Compounds
- Silane, 1,7-octadiene-1,8-diylbis[trimethyl-]
- Silane, 1,1’-[1,7-octadiene-1,8-diyl]bis[1,1,1-trimethyl-]
Uniqueness
Silane, 2,6-octadiene-1,8-diylbis[trimethyl-] is unique due to the specific positioning of the trimethylsilyl groups on the 2,6-octadiene backbone. This structural feature imparts distinct chemical properties, such as enhanced reactivity and stability, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
3528-13-0 |
|---|---|
分子式 |
C14H30Si2 |
分子量 |
254.56 g/mol |
IUPAC 名称 |
trimethyl(8-trimethylsilylocta-2,6-dienyl)silane |
InChI |
InChI=1S/C14H30Si2/c1-15(2,3)13-11-9-7-8-10-12-14-16(4,5)6/h9-12H,7-8,13-14H2,1-6H3 |
InChI 键 |
UUPPIVRNYFRPLG-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CC=CCCC=CC[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


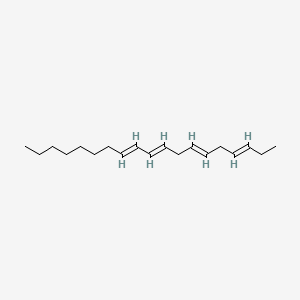
![N'-(2-Fluorophenyl)-N-methyl-N-[(methylsulfanyl)(thiophen-2-yl)methyl]urea](/img/structure/B14143018.png)
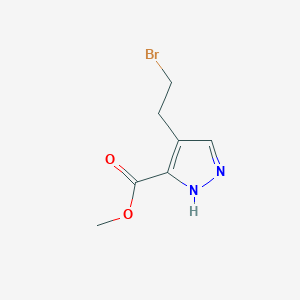
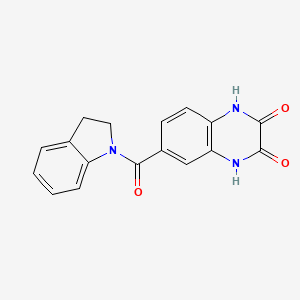
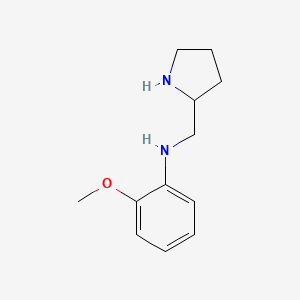
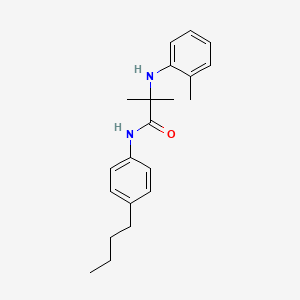
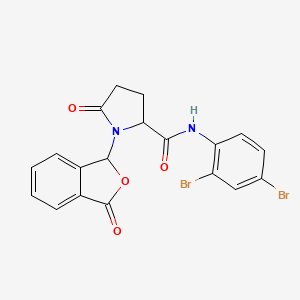
![2-(2-methyl-N-methylsulfonylanilino)-N-[2-(4-methylphenyl)sulfanylethyl]acetamide](/img/structure/B14143061.png)

![Chloro[(ethoxycarbonothioyl)sulfanyl]diphenylstannane](/img/structure/B14143073.png)
![1-[(11-methyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]propan-2-ol](/img/structure/B14143085.png)
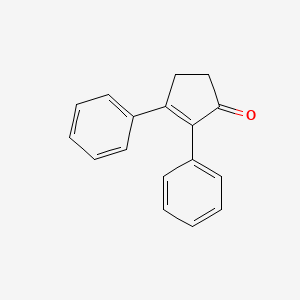
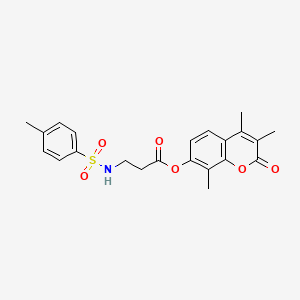
methanone](/img/structure/B14143115.png)
